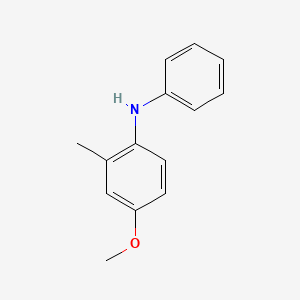

4-methoxy-2-methyl-N-phenylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2-methyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-10-13(16-2)8-9-14(11)15-12-6-4-3-5-7-12/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMPUOGZUXAIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029364 | |

| Record name | 4-Methoxy-2-methyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41317-15-1 | |

| Record name | 4-Methoxy-2-methyl-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41317-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-methyl-N-phenylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041317151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-methoxy-2-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxy-2-methyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-N-phenyl-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-2-METHYL-N-PHENYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970C666H5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-methoxy-2-methyl-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-methoxy-2-methyl-N-phenylaniline (CAS No: 41317-15-1), a key intermediate in the synthesis of pharmaceuticals, pressure-sensitive dyes, and other specialty chemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of its physical characteristics but also detailed, field-proven methodologies for their determination. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability. All protocols are designed as self-validating systems, and all claims are supported by authoritative references.

Introduction and Significance

This compound, also known as 4-methoxy-2-methyldiphenylamine, is an aromatic amine of significant interest in organic synthesis.[1] Its molecular structure, featuring a substituted aniline ring bonded to a phenyl group, makes it a versatile building block. It serves as a crucial precursor in the development of novel therapeutic agents, particularly in anticancer research where derivatives have shown potential as antimitotic agents that can circumvent common drug resistance mechanisms.[3] Its application extends to the manufacturing of pigments, dyes, and as a research chemical.[1] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and quality control in these applications.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These values have been compiled from various authoritative sources and represent the most current and reliable data available.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅NO | [1][2][4] |

| Molecular Weight | 213.27 g/mol | [1][4] |

| Appearance | White Solid | [1] |

| Melting Point | 80-83 °C | [1][2] |

| Boiling Point | 171 °C at 4 mmHg | [2] |

| Density | 1.089 g/cm³ (predicted) | [2] |

| Refractive Index | 1.601 (predicted) | [1][2] |

| Solubility | Data not widely available, expected to be soluble in organic solvents and insoluble in water. | |

| CAS Number | 41317-15-1 | [1][2][4] |

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. The rationale behind each procedural step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.[5][6] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.[6]

Methodology: Capillary Method using a Digital Melting Point Apparatus

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[5] This maximizes heat transfer and reproducibility.[5]

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (approximately 1-2°C per minute).

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[7]

Diagram: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Boiling Point Determination at Reduced Pressure

Given that this compound is a solid at room temperature with a relatively high boiling point, determination at atmospheric pressure may lead to decomposition. Therefore, measurement under reduced pressure is the preferred method.[8]

Methodology: Micro-Boiling Point Determination (Thiele Tube Method)

-

Apparatus Setup: Attach a small test tube containing 0.5-1 mL of the molten this compound to a thermometer using a rubber band. The bulb of the thermometer should be level with the sample.

-

Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the sample with the open end down.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the rubber band is above the liquid level. Heat the side arm of the Thiele tube gently with a microburner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

Boiling Point Recording: The liquid will begin to cool and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

-

Pressure Correction: Record the ambient pressure and use a nomograph to correct the observed boiling point to a standard pressure if required.

Diagram: Boiling Point at Reduced Pressure Logic

Caption: Logic of Micro-Boiling Point Determination.

Solubility Profile Determination

A qualitative solubility assessment is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Methodology: Systematic Solubility Testing

-

Sample Preparation: Place approximately 25 mg of this compound into separate small test tubes.

-

Solvent Addition: To each test tube, add 0.75 mL of a different solvent in portions, shaking vigorously after each addition.[4][9]

-

Solvents to Test:

-

Water (H₂O)

-

5% Sodium Hydroxide (NaOH)

-

5% Sodium Bicarbonate (NaHCO₃)

-

5% Hydrochloric Acid (HCl)

-

Ethanol

-

Acetone

-

Toluene

-

Diethyl Ether

-

-

Observation: Record whether the compound is soluble (forms a homogeneous solution), partially soluble, or insoluble. For acidic or basic solutions, observe any reaction (e.g., effervescence) or color change.

Expected Outcome: this compound, being a largely nonpolar aromatic amine, is expected to be insoluble in water and aqueous bicarbonate. It should be soluble in 5% HCl due to the formation of the water-soluble ammonium salt. It is also anticipated to be soluble in common organic solvents like ethanol, acetone, toluene, and diethyl ether.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the identity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons, a singlet for the methyl group protons, and a broad singlet for the N-H proton. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display unique signals for each carbon atom in the molecule, providing further confirmation of the carbon skeleton.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group.[10] The N-H stretching for secondary aromatic amines typically appears in the region of 3350-3450 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[11] Aromatic amines typically show an intense molecular ion peak.[12] Fragmentation patterns, such as the loss of a methyl group, can provide additional structural information.[11]

Safety and Handling

Aromatic amines, as a class of compounds, should be handled with care due to their potential toxicity.[2][3][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15] Work in a well-ventilated area or a fume hood.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[1]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, along with robust experimental protocols for their determination. By understanding and applying these methodologies, researchers, scientists, and drug development professionals can ensure the quality, consistency, and safe handling of this important chemical intermediate in their work.

References

-

JoVE. (2023, April 30). Mass Spectrometry of Amines. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162461, this compound. [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]

-

University of California, Los Angeles. (n.d.). Experiment 2: Determination of Solubility Class. [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). 4 Methoxy 2 Methyldiphenylamine. [Link]

-

YouTube. (2021, April 29). Solubility test/ Organic lab. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

-

Community College of Baltimore County. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

YouTube. (2020, December 19). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

ChemBK. (n.d.). This compound. [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Determination of Melting Points. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

-

ResearchGate. (2025, August 6). Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. [Link]

-

University of Rochester. (n.d.). Purification: Distillation at Reduced Pressures. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. [Link]

-

Al-Mustaqbal University College. (n.d.). Boiling Point Determination. [Link]

-

SpectraBase. (n.d.). Diphenylamine derivative - Optional[FTIR] - Spectrum. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of diphenylamine. [Link]

-

National Institute of Standards and Technology. (n.d.). Diphenylamine - the NIST WebBook. [Link]

-

Automated Topology Builder. (n.d.). Diphenylamine | C12H11N | MD Topology | NMR | X-Ray. [Link]

-

SpectraBase. (n.d.). Diphenylamine - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. (2025, August 6). Raman and FTIR spectroscopic characterization of electrochemically synthesized poly(triphenylamine), PTPA. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of para-phenylene diamine-substituted bismaleimide-containing phthalonitrile (p-BMIPN). [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. byjus.com [byjus.com]

- 8. Purification [chem.rochester.edu]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. Video: Mass Spectrometry of Amines [jove.com]

- 12. GCMS Section 6.15 [people.whitman.edu]

- 13. researchgate.net [researchgate.net]

- 14. diplomatacomercial.com [diplomatacomercial.com]

- 15. diplomatacomercial.com [diplomatacomercial.com]

4-methoxy-2-methyl-N-phenylaniline chemical structure

An In-depth Technical Guide to 4-methoxy-2-methyl-N-phenylaniline: Synthesis, Characterization, and Applications

Executive Summary

The diarylamine motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials. This compound, a substituted diarylamine, represents a versatile chemical intermediate whose strategic importance lies in its potential for elaboration into more complex molecular architectures. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore the principal synthetic methodologies for its creation, detail its spectroscopic characterization, and discuss its handling and safety protocols. The emphasis is placed not just on procedural steps but on the underlying chemical principles and the rationale behind methodological choices, providing a robust framework for its practical application in a research and development setting.

Molecular Identity and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis and development.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and literature tracking. The key identifiers for this compound are summarized below.[1][2][3]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 41317-15-1[1] |

| Molecular Formula | C₁₄H₁₅NO[1][3] |

| SMILES | CC1=C(C=CC(=C1)OC)NC2=CC=CC=C2[1] |

| InChIKey | CYMPUOGZUXAIMY-UHFFFAOYSA-N[1] |

Chemical Structure

The structure features a central secondary amine linking a phenyl group and a 4-methoxy-2-methylphenyl group. The electronic properties of the molecule are influenced by the electron-donating methoxy group and the weakly donating methyl group, which can affect its reactivity and potential as a ligand or synthetic precursor.

Caption: 2D structure of this compound.

Physicochemical Properties

These properties are essential for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| Molecular Weight | 213.27 g/mol | [1] |

| Appearance | Solid | [4] |

| XLogP3 | 3.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis of Diarylamines: A Strategic Comparison

The construction of the C-N bond linking the two aryl rings is the key transformation in synthesizing this compound. Two premier, Nobel prize-recognized methods dominate this field: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[5] The choice between them is a strategic decision based on factors like substrate scope, reaction conditions, and cost.

Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is a highly versatile and widely adopted method for forming C-N bonds.[6] Its power lies in its broad substrate scope and generally milder reaction conditions compared to classical methods.[5]

Causality and Mechanism: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is critical. These ligands promote the key steps of oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the C-N bond and regenerates the Pd(0) catalyst.[5] A strong, non-nucleophilic base (e.g., NaOtBu) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[7]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

Historically preceding the Buchwald-Hartwig reaction, the Ullmann condensation is a copper-catalyzed method for C-N bond formation.[8][9] Traditional protocols were often harsh, requiring high temperatures (>150-210 °C), stoichiometric copper, and high-boiling polar solvents.[5][8]

Causality and Mechanism: The mechanism is thought to involve a Cu(I)/Cu(III) cycle.[5] The reaction is initiated by the formation of a copper amide intermediate, followed by oxidative addition of the aryl halide to generate a Cu(III) species. Reductive elimination from this complex yields the diarylamine product.[5] Modern advancements have introduced soluble copper catalysts with ligands (e.g., diamines, amino acids), allowing for milder conditions, although they can still be more demanding than palladium-catalyzed systems.[8]

Rationale for Method Selection

Choosing the optimal synthetic route requires a comparative analysis of key reaction parameters.

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium (Pd)[5] | Copper (Cu)[5] |

| Ligands | Bulky, electron-rich phosphines[5] | Simple diamines, amino acids, or none[5] |

| Temperature | Milder (e.g., 25-120 °C)[5] | High (often >150 °C for traditional methods)[8] |

| Base | Strong, non-nucleophilic (e.g., NaOtBu)[5] | Often inorganic (e.g., K₂CO₃, K₃PO₄)[5] |

| Substrate Scope | Very broad, tolerates many functional groups[5] | Traditionally favored electron-poor aryl halides[8] |

| Cost | Higher (precious metal catalyst, specialized ligands) | Lower (abundant copper catalyst)[5] |

For the synthesis of this compound, the Buchwald-Hartwig amination is often preferred in a research setting due to its reliability, milder conditions, and broader tolerance for the substituted aniline starting material.

Exemplary Synthesis Protocol: Buchwald-Hartwig Amination

This protocol provides a representative, step-by-step methodology for the synthesis of a diarylamine like this compound. The specific reactants would be 4-bromo-3-methylanisole and aniline.

Self-Validation: The progress of the reaction should be monitored by a validated analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of starting materials and the formation of the product before proceeding with workup and purification.

Caption: General workflow for Buchwald-Hartwig synthesis.

Methodology:

-

Inert Atmosphere Preparation: To an oven-dried Schlenk flask, add a magnetic stir bar. Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Loading: Under a positive pressure of inert gas, add sodium tert-butoxide (1.2 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%).

-

Reactant Addition: Add 4-bromo-3-methylanisole (1.0 equivalent) and anhydrous, degassed toluene via syringe. Stir for 5 minutes.

-

Initiation: Add aniline (1.1 equivalents) via syringe. The order of addition can be critical; the amine is often added last.[7]

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Periodically take aliquots (under inert atmosphere) to monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the reaction mixture to room temperature. Quench by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |

| ¹H NMR | ~7.3-6.8 | Aromatic protons (multiplets) |

| ~5.5 | N-H proton (broad singlet) | |

| ~3.8 | -OCH₃ protons (singlet) | |

| ~2.3 | Ar-CH₃ protons (singlet) | |

| ¹³C NMR | ~155-114 | Aromatic and C-O carbons |

| ~55 | -OCH₃ carbon | |

| ~20 | Ar-CH₃ carbon |

Note: These are approximate values based on related structures; actual spectra should be acquired for confirmation.[10]

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation data, confirming the compound's identity.

| Technique | Expected Result |

| LC-MS (ESI+) | [M+H]⁺ peak at m/z 214.12 |

| High-Resolution MS (HRMS) | Calculated m/z for C₁₄H₁₆NO⁺: 214.1226. Found value should be within ±5 ppm. |

Data derived from PubChem for the target molecule.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| N-H Stretch | ~3400 (secondary amine) |

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch | ~2950-2850 |

| C=C Aromatic Stretch | ~1600-1450 |

| C-O-C Asymmetric Stretch | ~1250 (aryl ether) |

Note: Values are typical ranges for these functional groups.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

GHS Hazard Classification

| Pictogram | Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | |

| Skin Irritation (Category 2) | H315: Causes skin irritation[1] | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[11] Wash hands thoroughly after handling.[12]

-

Storage: Store in a cool, dry, well-ventilated place.[12] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Conclusion

This compound is a valuable chemical entity whose synthesis and characterization are well-defined by established chemical principles. Its structure, rich in electronically distinct aromatic systems, makes it an attractive precursor for more complex molecular targets in pharmaceutical and materials science discovery. A thorough understanding of the comparative advantages of synthetic routes like the Buchwald-Hartwig amination and Ullmann condensation, combined with rigorous spectroscopic analysis and adherence to safety protocols, empowers researchers to effectively utilize this compound in their development pipelines.

References

-

ResearchGate. Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. Available at: [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 162461, this compound. Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

Wikipedia. Ullmann condensation. Available at: [Link]

-

ResearchGate. Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF. Available at: [Link]

-

SIELC Technologies. (2018). This compound. Available at: [Link]

-

ResearchGate. Synthesis of diarylamines 5 by copper-catalyzed cross-coupling.... Available at: [Link]

-

Royal Society of Chemistry. Supplementary Data. Available at: [Link]

-

SynArchive. Ullmann Condensation. Available at: [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3735178, 4-methoxy-N-methyl-N-phenylaniline. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: 4-Methoxyaniline. Available at: [Link]

-

FDA Global Substance Registration System. This compound. Available at: [Link]

-

ChemBK. 4-methoxy-N-phenylaniline. Available at: [Link]

-

FDA Global Substance Registration System. This compound. Available at: [Link]

Sources

- 1. This compound | C14H15NO | CID 162461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. rsc.org [rsc.org]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-methoxy-2-methyl-N-phenylaniline (CAS 41317-15-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-2-methyl-N-phenylaniline, registered under CAS number 41317-15-1, is a substituted diphenylamine derivative. Its molecular architecture, featuring a methoxy and a methyl group on one of the phenyl rings, imparts specific chemical and physical properties that make it a valuable intermediate in various industrial and research applications. This guide provides a comprehensive overview of its known properties, synthesis, and potential applications, with a focus on delivering actionable insights for professionals in the chemical and pharmaceutical sciences. While this compound is primarily utilized as a building block, understanding its intrinsic characteristics is crucial for its effective and safe application in complex synthetic pathways and for the development of novel molecules.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in different solvent systems, designing appropriate reaction conditions, and ensuring safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO | [1][2] |

| Molecular Weight | 213.27 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 41317-15-1 | [1][2] |

| Appearance | White Solid | [2] |

| Melting Point | 80-83°C | [2] |

| Boiling Point | 171°C | [2] |

| Density | 1.089 g/cm³ | [2] |

| Flash Point | 140.1°C | [2] |

| Refractive Index | 1.601 | [2] |

| XLogP3-AA | 3.8 | [1] |

| Topological Polar Surface Area | 21.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synonyms: 4-Methoxy-2-methyldiphenylamine, Methoxymethyldiphenylamine, 4-methoxy-N-phenyl-o-toluidine, 2-methyl-4-methoxy diphenylamine.[1][2][3]

Spectral Data

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a detailed spectrum is not publicly available, 1D NMR spectral data for this compound is referenced in the PubChem database.[1] The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons, a singlet for the methyl group protons, and a broad singlet for the amine proton. The integration of these signals would correspond to the number of protons in each chemical environment. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule.

Mass Spectrometry (MS): LC-MS data available on PubChem indicates a monoisotopic mass of 213.115364102 Da.[1] The mass spectrum would exhibit a prominent molecular ion peak (M⁺) at m/z 213. The fragmentation pattern would likely involve cleavage of the C-N bond and loss of the methyl and methoxy groups, providing further structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretch: A sharp to moderately broad band around 3350-3450 cm⁻¹.

-

C-H stretch (aromatic): Multiple sharp bands just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands in the region of 2850-2960 cm⁻¹.

-

C=C stretch (aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.

-

C-N stretch: A band in the 1250-1350 cm⁻¹ region.

-

C-O stretch (aryl ether): A strong, characteristic band around 1230-1270 cm⁻¹.

Synthesis and Analysis

Synthetic Approach

A potential synthetic workflow is outlined below:

Caption: Proposed Buchwald-Hartwig amination for synthesis.

Experimental Protocol (Hypothetical):

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-3-methylanisole (1.0 eq), aniline (1.2 eq), a palladium catalyst such as palladium(II) acetate (0.02 eq), a suitable phosphine ligand like BINAP (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

-

Add a dry, degassed solvent like toluene.

-

Heat the reaction mixture with stirring to a temperature of 80-110°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound. A reverse-phase method can be employed for its separation and quantification.[6]

HPLC Method Parameters:

-

Column: Newcrom R1 or a standard C18 column.[6]

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid. For Mass Spectrometry (MS) detection, formic acid should be used in place of phosphoric acid.[6]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) or MS detection.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[6]

Applications and Research Interest

This compound serves as a key intermediate in the synthesis of a variety of commercially important products.

-

Dyes and Pigments: It is used in the manufacturing of pressure-sensitive dyes.[2]

-

Pharmaceuticals: It is a building block for the synthesis of more complex pharmaceutical agents.[2] While the direct biological activity of this specific compound is not well-documented, derivatives of related anilines have shown potential as enzyme inhibitors and possess antiproliferative effects against cancer cell lines.[7][8]

-

Agrochemicals: It is utilized in the production of certain pesticides.[2]

-

Rubber Industry: It finds application as an intermediate in the synthesis of rubber chemicals.[2]

-

Research Chemical: Its utility as a research chemical is also noted, likely due to its role as a versatile starting material.[2][]

The following diagram illustrates the flow from the core chemical to its primary application areas:

Caption: Application areas of the title compound.

Safety and Handling

Based on the aggregated GHS information, this compound is considered hazardous.[1]

GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[1]

-

Skin Irritation (Category 2): Causes skin irritation (H315).[1]

-

Eye Irritation (Category 2): Causes serious eye irritation (H319).[1]

Precautionary Statements:

-

Prevention: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]

-

Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

Storage: Store in a cool, dark, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as oxidizing agents.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a chemical intermediate with a well-defined set of properties that make it suitable for a range of industrial syntheses. Its primary value lies in its role as a precursor to more complex molecules in the dye, pharmaceutical, agrochemical, and rubber industries. A thorough understanding of its chemical and physical properties, coupled with strict adherence to safety protocols, is essential for its effective and responsible use in research and development. Further investigation into the biological activity of this compound and its derivatives could open up new avenues for its application, particularly in the field of medicinal chemistry.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). 4 Methoxy 2 Methyldiphenylamine, C14H15NO, 41317-15-1, Methoxymethyldiphenylamine, Diphenylamine(DPA/ANMT). Retrieved from [Link]

-

Chem-Space. (n.d.). Methoxymethyldiphenylamine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline. Retrieved from [Link]

- Google Patents. (n.d.). EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.

-

Krzymiński, K., Wera, M., Sikorski, A., & Błażejowski, J. (2009). 4-Methoxy-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 65(1), o152. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-methoxy-N-methyl-N-phenylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Krzymiński, K., Wera, M., Sikorski, A., & Błażejowski, J. (2009). 4-Methoxy-N-phenylaniline. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 1), o152. Retrieved from [Link]

-

Adegoke, R. O., Sosibo, N. M., & Akerman, M. P. (2020). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2020(3), M1143. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline. Retrieved from [Link]

-

Efil, K., & Bekdemir, Y. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. American Journal of Physical Chemistry, 3(2), 19-25. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C14H15NO | CID 162461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4 Methoxy 2 Methyldiphenylamine, C14H15NO, 41317-15-1, Methoxymethyldiphenylamine, Diphenylamine(DPA/ANMT) [mallakchemicals.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. 4-Methoxy-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

In-Depth Technical Guide to the Spectroscopic Data of 4-methoxy-2-methyl-N-phenylaniline

This guide provides a comprehensive analysis of the spectroscopic data for 4-methoxy-2-methyl-N-phenylaniline, a substituted diphenylamine of interest to researchers and professionals in drug development and materials science. This document moves beyond a simple data repository to offer insights into the structural elucidation of this compound through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction: Understanding the Molecule

This compound (CAS No: 41317-15-1) belongs to the diphenylamine class of compounds, which are recognized for their antioxidant properties and are utilized as intermediates in the synthesis of dyes, pharmaceuticals, and polymers.[1][2] The strategic placement of a methoxy and a methyl group on one of the phenyl rings, along with the secondary amine linkage, creates a unique electronic and steric environment that influences its chemical reactivity and spectroscopic signature. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for predicting its behavior in various chemical transformations.

Molecular Structure and Properties:

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-methoxy-2-methyl-N-phenylaniline

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-methoxy-2-methyl-N-phenylaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of spectral data. Instead, it offers a detailed predictive analysis grounded in fundamental NMR principles and comparative data from analogous structures. We will explore the causal relationships between the molecular structure and the expected spectral features, including chemical shifts, signal multiplicities, and coupling constants. Furthermore, this guide outlines a robust, self-validating experimental protocol for the acquisition of the ¹H NMR spectrum, ensuring scientific integrity and reproducibility.

Introduction: The Structural Elucidation of a Substituted Aniline Derivative

This compound is a diarylamine derivative with a unique substitution pattern that presents an interesting case for structural elucidation by ¹H NMR spectroscopy. The molecule incorporates a variety of proton environments, from the distinct singlets of the methoxy and methyl groups to the complex spin systems of the two aromatic rings. A thorough understanding of its ¹H NMR spectrum is paramount for confirming its identity, assessing its purity, and understanding its electronic and conformational properties.

This guide will first deconstruct the molecule to predict the ¹H NMR spectrum based on established principles of substituent effects and spin-spin coupling. This predictive approach serves as a powerful pedagogical tool and a practical framework for interpreting experimentally obtained spectra.

Predicted ¹H NMR Spectrum: A Theoretical Framework

The prediction of the ¹H NMR spectrum of this compound is based on the additive effects of its substituents on the chemical shifts of the aromatic protons and by considering the electronic environment of each proton.[1][2] We will analyze the molecule in distinct segments: the substituted aniline ring, the N-phenyl ring, the methoxy and methyl groups, and the N-H proton.

Molecular Structure and Proton Designations

To facilitate a clear discussion, the protons of this compound are systematically labeled in the diagram below.

Figure 2: A generalized workflow for ¹H NMR data acquisition and processing.

-

Instrument Setup: Insert the sample into the spectrometer.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment. [3]3. Shimming: Shim the magnetic field to optimize its homogeneity. This is crucial for obtaining sharp lines and high resolution. [3]4. Acquisition Parameters:

-

Pulse Angle: A 30° or 45° pulse is typically sufficient for routine spectra.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: ~1-2 seconds.

-

Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

-

-

Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all the signals to determine the relative number of protons corresponding to each peak.

Interpretation of the Predicted ¹H NMR Spectrum

A detailed analysis of the predicted ¹H NMR spectrum of this compound reveals a wealth of structural information. The presence of sharp singlets for the methoxy and methyl groups provides immediate confirmation of these functionalities. The complex multiplet patterns in the aromatic region, when carefully analyzed, allow for the unambiguous assignment of each aromatic proton.

The distinct coupling patterns are key to this assignment. For instance, the doublet of doublets predicted for H₅ is a strong indicator of its position relative to H₃ and H₆. The observation of two triplets and a doublet for the N-phenyl ring protons confirms the substitution pattern on that ring. The broadness of the N-H signal is characteristic and its chemical shift can provide insights into intermolecular interactions. [4]

Conclusion

This technical guide has provided a comprehensive, predictive analysis of the ¹H NMR spectrum of this compound. By systematically applying fundamental principles of NMR spectroscopy, we have constructed a detailed and well-justified prediction of the chemical shifts, multiplicities, and coupling constants for all protons in the molecule. The outlined experimental protocol provides a robust framework for obtaining a high-quality spectrum, ensuring the scientific rigor required in research and development. This guide serves not only as a reference for the spectral features of this specific compound but also as an educational tool for the interpretation of complex ¹H NMR spectra of substituted aromatic systems.

References

- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.

- Fujiwara, H., & Sasaki, Y. (1995). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Analytical Sciences, 11(4), 631–635.

- Fujiwara, H., & Sasaki, Y. (1995). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with N-H Functional Group. CiNii Research.

- ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR.

- Chad's Prep. (2023). NMR 5: Coupling Constants. YouTube.

- Organomation. (n.d.).

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering.

- Iowa State University. (n.d.).

- High resolution NMR spectra of some tri-substituted benzenes. (1961).

- Notre Dame Magnetic Resonance Research Center. (2023).

- Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra.

- Ismael, S., AL-Mashal, F., & Saeed, B. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Basrah Researches ((Sciences))

- Reich, H. J. (n.d.). 1H NMR Coupling Constants.

- JoVE. (2024). ¹H NMR: Long-Range Coupling.

- Jasperse, C. (n.d.).

- University of Wisconsin. (n.d.).

- LibreTexts. (2021). 6.

- Moodle. (n.d.).

- University College London. (n.d.). Chemical shifts.

- Graphviz. (2025). External Resources.

- Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

- abruzzi. (n.d.). graphviz-scripts: Some dot files for graphviz. GitHub.

- LibreTexts. (2023). 5.5: Chemical Shift.

- CHEM220 Laboratory. (2021).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159).

- NMR Chemical Shifts. (n.d.).

- AIP Publishing. (n.d.). Long‐Range Coupling in the NMR Spectra of Aldehydic Protons in Aromatic Compounds. The Journal of Chemical Physics.

- ResearchGate. (n.d.).

- H NMR Spectroscopy. (n.d.).

- Reich, H. J. (n.d.). 1H NMR Chemical Shifts.

- Biological Magnetic Resonance Bank. (n.d.).

- MPG.PuRe. (n.d.).

- PubChem. (n.d.). This compound.

- The Organic Chemistry Tutor. (2020). 1H NMR Chemical Shift. YouTube.

- ResearchGate. (n.d.). The chemical shifts of NH protons and their differences with respect to molecule 1.

- DevTools daily. (n.d.). Free Graphviz / Dot online editor.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512).

- Graphviz. (2024). DOT Language.

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000159).

- ResearchGate. (n.d.). Result of the Lorentzian fi t to 1 H NMR spectrum of 2.4 M.

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)

- YouTube. (2022).

Sources

A Comprehensive Technical Guide to the ¹³C NMR Analysis of 4-methoxy-2-methyl-N-phenylaniline

Executive Summary

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-methoxy-2-methyl-N-phenylaniline. In the absence of a publicly available, empirically assigned spectrum for this specific molecule, this document leverages foundational NMR principles, substituent chemical shift (SCS) effects, and comparative data from analogous structures to construct a robust and detailed spectral prediction. We will explore the theoretical underpinnings of carbon chemical shifts as influenced by the molecule's unique electronic and steric environment. Furthermore, this guide presents a comprehensive, field-proven experimental protocol for acquiring high-fidelity ¹³C NMR and associated spectra (DEPT, HSQC, HMBC), designed to ensure self-validation and unambiguous structural confirmation. This document is intended for researchers and professionals in organic chemistry and drug development who rely on NMR spectroscopy for rigorous molecular structure elucidation.

Introduction: The Molecule in Context

This compound is a substituted diarylamine featuring two distinct aromatic systems linked by a nitrogen atom. Ring A is a trimethoxybenzene derivative, substituted with an N-phenylamino group, a methyl group, and a methoxy group. Ring B is a simple phenyl group. The accurate assignment of each of the 14 unique carbon environments in its ¹³C NMR spectrum is critical for confirming its identity, assessing purity, and understanding its electronic properties.

The complexity of the substitution pattern—with multiple electron-donating groups (-OCH₃, -NHR, -CH₃)—creates a nuanced electronic landscape. Predicting and interpreting the resulting ¹³C NMR spectrum requires a detailed understanding of how these substituents collectively influence the magnetic environment of each carbon nucleus through resonance, inductive, and steric effects.

Theoretical Principles: Decoding Substituent Effects in ¹³C NMR

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. In aromatic systems, the primary determinants of chemical shifts are the electronic effects of the ring substituents.[1] These are broadly categorized into two types:

-

Inductive Effects: These are mediated through sigma (σ) bonds and are related to the electronegativity of the substituent. Electronegative atoms withdraw electron density, deshielding nearby carbons and shifting their signals downfield (to higher ppm values).

-

Resonance (Mesomeric) Effects: These are transmitted through the pi (π) electron system of the aromatic ring. Electron-donating groups (EDGs) like methoxy (-OCH₃) and amino (-NHR) groups increase electron density at the ortho and para positions, causing significant shielding (an upfield shift to lower ppm values).[2] Conversely, the ipso-carbon (the carbon directly attached to the substituent) and, to a lesser extent, the meta-carbons are often deshielded.[3]

In this compound, all three substituents on Ring A (-NH-Ph, -CH₃, -OCH₃) are electron-donating, leading to a complex interplay of shielding and deshielding effects that must be carefully dissected for accurate spectral assignment.

Caption: Substituent-induced electronic effects on the carbon framework.

Experimental Protocol for Complete Structural Assignment

To achieve an unambiguous assignment, a suite of NMR experiments is required. The following protocol outlines a robust, self-validating workflow.

3.1. Sample Preparation

-

Compound: Weigh approximately 15-25 mg of this compound.

-

Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties and well-defined solvent residual peaks (¹H: ~7.26 ppm, ¹³C: ~77.16 ppm triplet).[4]

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), or calibrate the spectrum to the CDCl₃ triplet.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

3.2. Spectrometer Setup & Data Acquisition These parameters are recommended for a 400 or 500 MHz spectrometer.[5][6]

-

Locking and Shimming: Insert the sample, lock on the deuterium signal of the CDCl₃, and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Tuning: Tune the broadband probe for ¹³C frequency to maximize signal sensitivity.

3.3. Core Experiments

-

Proton (¹H) NMR:

-

Acquire a standard ¹H spectrum to confirm sample integrity and provide the basis for 2D correlation experiments.

-

-

Broadband Decoupled ¹³C NMR:

-

Purpose: To obtain a spectrum showing one singlet for each unique carbon atom.

-

Pulse Angle: 30-45°. A 30° pulse with a shorter recycle delay is often sufficient for qualitative analysis of small molecules.[5]

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 256 to 1024, depending on sample concentration.

-

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer):

-

HSQC (Heteronuclear Single Quantum Coherence):

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify longer-range (typically 2- and 3-bond) C-H correlations.[11] This is the key experiment for identifying quaternary carbons by observing their correlations to nearby protons. For example, the methyl protons will show HMBC correlations to C1, C2, and C3.

-

Predicted ¹³C NMR Spectrum: Analysis and Assignments

Based on established substituent effects from analogous compounds like aniline, anisole, and N-phenylaniline derivatives, we can predict the chemical shifts for each carbon.[3][12][13][14] The carbons are numbered as shown in the structure below.

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

Table 1: Predicted ¹³C NMR Chemical Shifts and Rationale

| Carbon | Predicted δ (ppm) | Multiplicity (from DEPT) | Rationale for Chemical Shift |

| Ring A | |||

| C4 | 153 - 157 | C | Ipso-carbon to the powerful electron-donating -OCH₃ group. Oxygen's high electronegativity causes strong deshielding. Expected to be the most downfield carbon on Ring A.[3] |

| C1 | 140 - 144 | C | Ipso-carbon to the -NH- group. Deshielded by nitrogen, but shielded by the para -OCH₃ group. Its final shift is a balance of these effects. |

| C2 | 128 - 132 | C | Ipso-carbon to the -CH₃ group and ortho to the -NH- group. The α-effect of the methyl group and deshielding from the adjacent nitrogen place it downfield. |

| C6 | 125 - 129 | CH | Meta to the -OCH₃ and -CH₃ groups, but ortho to the electron-donating -NH- group, leading to moderate shielding. |

| C3 | 115 - 119 | CH | Meta to the -OCH₃ and -NH- groups, but ortho to the weakly donating -CH₃ group. Experiences moderate net shielding. |

| C5 | 113 - 116 | CH | Ortho to the strongly electron-donating -OCH₃ group, resulting in significant shielding and a pronounced upfield shift.[2] |

| Ring B | |||

| C1' | 145 - 149 | C | Ipso-carbon attached to nitrogen. Its chemical shift is sensitive to the electronic character of the diarylamine system.[12] |

| C3'/C5' | 129 - 130 | CH | Meta-carbons on the phenyl ring, least affected by the -NH- substituent. Their shift will be close to that of benzene (128.5 ppm). |

| C2'/C6' | 118 - 122 | CH | Ortho-carbons, shielded by the resonance-donating effect of the nitrogen atom.[12] |

| C4' | 117 - 120 | CH | Para-carbon, also shielded by the nitrogen's electron-donating effect. |

| Substituents | |||

| -OCH₃ | 55 - 56 | CH₃ | Typical range for a methoxy carbon attached to an aromatic ring.[13] |

| -CH₃ | 17 - 20 | CH₃ | Typical range for a methyl carbon attached to an aromatic ring. |

Validating the Structure with 2D NMR: A Cohesive Workflow

While the predicted shifts provide a strong foundation, unambiguous proof of structure is achieved by integrating data from the full suite of NMR experiments.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. books.rsc.org [books.rsc.org]

- 6. emory.edu [emory.edu]

- 7. fiveable.me [fiveable.me]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. Aniline(62-53-3) 13C NMR [m.chemicalbook.com]

Mass spectrometry of 4-methoxy-2-methyl-N-phenylaniline

An In-depth Technical Guide to the Mass Spectrometry of 4-Methoxy-2-methyl-N-phenylaniline

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical examination of the mass spectrometric behavior of this compound (C₁₄H₁₅NO). Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of ionization and fragmentation specific to this molecule. We will explore the causal relationships behind fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing field-proven insights for structural elucidation and analytical method development. The protocols and interpretations herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Introduction: The Analytical Imperative

This compound is a substituted diphenylamine derivative. Compounds of this class are pivotal as intermediates in the synthesis of pharmaceuticals, pressure-sensitive dyes, and specialized polymers.[1] Given their role, the unambiguous identification and characterization of these molecules are critical for quality control, impurity profiling, and metabolic studies. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural information. This guide will dissect the mass spectrometric profile of this compound, transforming its fragmentation pattern from a simple spectrum into a rich source of structural data.

Molecular Characteristics and Their Mass Spectrometric Implications

The behavior of a molecule within a mass spectrometer is intrinsically linked to its structure. The key features of this compound—a secondary amine linkage, a methoxy group, and two aromatic rings—are all active participants in its ionization and subsequent fragmentation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₅NO | [2][3] |

| Average Molecular Weight | 213.27 g/mol | [2] |

| Monoisotopic Mass | 213.115364 Da | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 41317-15-1 | [1] |

| Structure | SMILES: CC1=C(C=CC(=C1)OC)NC2=CC=CC=C2 |[2][3] |

The presence of a single nitrogen atom dictates that the molecule follows the Nitrogen Rule , predicting an odd nominal molecular weight, which is confirmed at 213 Da.[4] The secondary amine is a site of ready protonation for soft ionization techniques like ESI, while the ether linkage and alkyl-aromatic bonds provide predictable cleavage points in high-energy EI.

Ionization Methodologies: Choosing the Right Tool

The selection of an ionization technique is the most critical decision in an MS experiment, as it determines whether the resulting spectrum is dominated by the intact molecule or its constituent fragments.

Electron Ionization (EI): For Structural Elucidation

EI is a "hard" ionization technique that bombards the analyte with high-energy (typically 70 eV) electrons.[5] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[6][7] The resulting mass spectrum is a molecular fingerprint, ideal for identifying unknown compounds by matching against spectral libraries and for deducing the molecule's structure from first principles. For this compound, EI is expected to produce a visible, albeit potentially weak, molecular ion peak (M⁺•) at m/z 213.

Electrospray Ionization (ESI): For Quantification and MS/MS

ESI is a "soft" ionization technique that generates ions from a liquid phase, typically with minimal fragmentation.[7] Due to the basicity of the secondary amine, this compound is readily analyzed in positive ion mode, where it will form a highly stable protonated molecule, [M+H]⁺, at m/z 214.[2] This ion is an excellent candidate for quantitative studies (e.g., LC-MS) and as a precursor for tandem mass spectrometry (MS/MS) experiments, where fragmentation is induced under controlled conditions to provide structural information.

Predicted Fragmentation Pathways

The true power of mass spectrometry lies in the interpretation of fragmentation patterns. Below, we detail the predicted fragmentation pathways for this compound under both EI and ESI-MS/MS conditions.

Electron Ionization (EI) Fragmentation

The fragmentation of the odd-electron molecular ion (m/z 213) is driven by the formation of stable radicals and even-electron cations.

Caption: Predicted EI fragmentation of this compound.

-

Formation of the Molecular Ion (m/z 213): The initial ionization event removes an electron, most likely from the high-electron-density nitrogen atom, to form the radical cation M⁺•.

-

Loss of a Methyl Radical (m/z 198): A prominent fragmentation pathway for methoxy- and methyl-substituted aromatics is the loss of a methyl radical (•CH₃) to form a stable, even-electron cation at [M-15]⁺. This loss can occur from either the methoxy group or the tolyl methyl group.

-

Alpha-Cleavage: Cleavage of the C-N bond is characteristic of amines.[4][8] This can result in two primary fragments:

-

Anilinium Ion (m/z 92): Formation of the [C₆H₅NH]⁺ fragment.

-

Substituted Phenyl Cation (m/z 121): Formation of the [CH₃OC₆H₃(CH₃)]⁺ fragment.

-

-

Phenyl Cation (m/z 77): The anilinium ion (m/z 92) can further fragment to lose ammonia or related species, leading to the highly stable phenyl cation [C₆H₅]⁺.

ESI-MS/MS Fragmentation of the [M+H]⁺ Ion

In ESI-MS/MS, the even-electron precursor ion at m/z 214 is selected and fragmented via collision-induced dissociation (CID). The fragmentation is dominated by the elimination of stable, neutral molecules. The fragments observed in public spectral databases support these predictions.[2]

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

-

Precursor Ion (m/z 214): The protonated molecule [C₁₄H₁₆NO]⁺ is the starting point for all CID fragmentation.

-

Key Neutral Losses:

-

Loss of Benzene (m/z 136): A rearrangement can lead to the elimination of a neutral benzene molecule (78 Da), resulting in a fragment ion at m/z 136. This fragment retains the substituted aniline portion of the molecule.

-

Loss of Aniline (m/z 137 -> m/z 122): The most significant fragmentation pathway observed in experimental data involves the loss of neutral aniline (93 Da), leading to a fragment at m/z 121, which can rearrange to a more stable structure. The observed peaks at m/z 137 and m/z 122 are key identifiers.[2] The peak at m/z 122 likely corresponds to the 4-methoxy-2-methylphenol radical cation, formed after the loss of phenylnitrene. The peak at m/z 137 corresponds to the 4-methoxy-2-methylbenzenium ion.

-

Table 2: Summary of Key Predicted and Observed Mass Fragments

| m/z (Charge) | Proposed Formula | Ionization | Origin |

|---|---|---|---|

| 213 | C₁₄H₁₅NO⁺• | EI | Molecular Ion (M⁺•) |

| 214 | C₁₄H₁₆NO⁺ | ESI | Protonated Molecule ([M+H]⁺) |

| 198 | C₁₃H₁₂NO⁺ | EI | [M - CH₃]⁺ |

| 137 | C₉H₁₁O⁺ | ESI-MS/MS | [M+H - C₆H₅NH₂]⁺ (Loss of Aniline) |

| 136 | C₈H₁₀NO⁺ | ESI-MS/MS | [M+H - C₆H₆]⁺ (Loss of Benzene) |

| 122 | C₈H₁₀O⁺• | ESI-MS/MS | Key fragment from rearrangement |

| 92 | C₆H₆N⁺ | EI | Anilinium fragment |

| 77 | C₆H₅⁺ | EI | Phenyl cation |

Experimental Protocols: A Self-Validating System

The following protocols are designed to produce reliable and reproducible data for the analysis of this compound.

GC-MS Protocol for Structural Confirmation

This workflow is optimized for EI fragmentation and library matching.

Caption: Standard workflow for GC-MS analysis.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~10-100 µg/mL.

-

GC System:

-

Column: Use a non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.

-

-

MS System:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Data Analysis: Compare the acquired spectrum against a reference library (e.g., NIST/Wiley) and interpret the fragmentation pattern as described in Section 4.1.

-

LC-MS/MS Protocol for Sensitive Quantification

This workflow is optimized for ESI and targeted analysis using MS/MS.

-

Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of ~1-10 µg/mL.

-

LC System:

-

Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial for promoting protonation.[9]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

-

MS/MS System:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

-

Precursor Ion: Select m/z 214.12.

-

Product Ions: Monitor key fragments, such as m/z 137.08 and 122.06, for high specificity and sensitivity. The collision energy should be optimized for these transitions.

-

Conclusion

The mass spectrometric analysis of this compound is a robust and informative process. By selecting the appropriate ionization technique—EI for structural fingerprinting and ESI for sensitive detection—a complete analytical picture of the molecule can be achieved. The fragmentation pathways, governed by the stable nature of aromatic amines and predictable cleavages of ether and alkyl groups, provide a reliable roadmap for its identification. The methodologies and interpretations presented in this guide offer a validated framework for researchers to confidently analyze this compound and its analogs in diverse scientific applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-methoxy-N-methyl-N-phenylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Clark, C. R., et al. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Retrieved from [Link]

-

J-Stage. (n.d.). Mass Spectra of 1,2-Dimethoxybenzene Derivatives. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

National Institutes of Health. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

-

National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines Related to 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Methoxy-N-phenylaniline. Retrieved from [Link]

-

NIST. (n.d.). 4-Methoxyphenol, TMS derivative. NIST WebBook. Retrieved from [Link]

-

YouTube. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C14H15NO | CID 162461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the FT-IR Spectrum of 4-methoxy-2-methyl-N-phenylaniline

Executive Summary